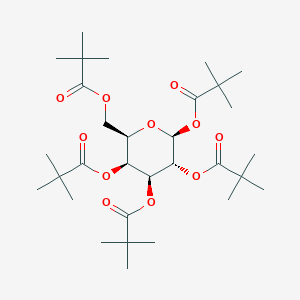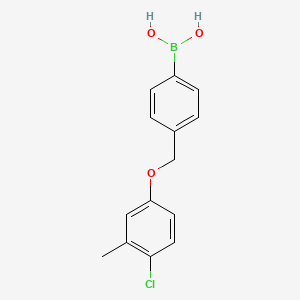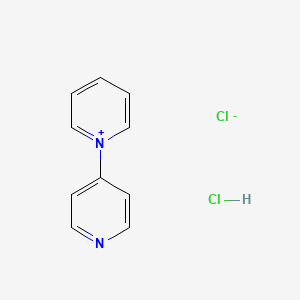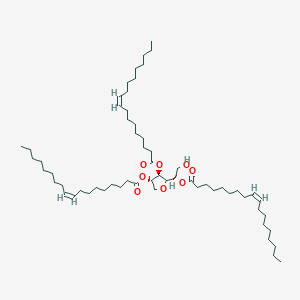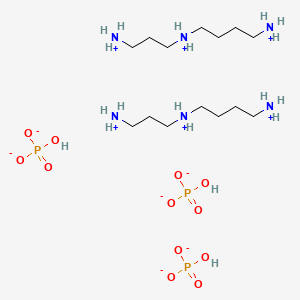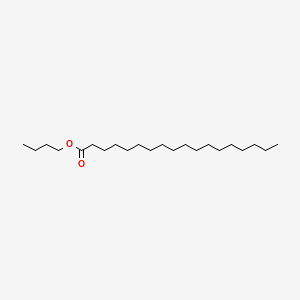![molecular formula C10H13N5O4 B7802871 2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one](/img/structure/B7802871.png)
2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one is a complex organic compound belonging to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine ring system substituted with an amino group and a trihydroxybutyl side chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pteridine precursors with amino and trihydroxybutyl groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often altering its biological activity.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific pH, temperature, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of various chemical products and materials, including dyes and pigments.
作用机制
The mechanism of action of 2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating biochemical processes. The trihydroxybutyl side chain and pteridine ring system play crucial roles in its binding affinity and specificity towards target molecules.
相似化合物的比较
Similar Compounds
2-amino-4-hydroxy-6-methylpteridine: Similar in structure but with a methyl group instead of the trihydroxybutyl side chain.
6,7-dimethyl-2,4-diaminopteridine: Contains additional methyl groups and amino substitutions.
2-amino-4-hydroxy-6-(hydroxymethyl)pteridine: Features a hydroxymethyl group instead of the trihydroxybutyl side chain.
Uniqueness
The uniqueness of 2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The trihydroxybutyl side chain enhances its solubility and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-amino-6-[(1S,2S,3S)-1,2,3-trihydroxybutyl]-1H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-3(16)6(17)7(18)4-2-12-8-5(13-4)9(19)15-10(11)14-8/h2-3,6-7,16-18H,1H3,(H3,11,12,14,15,19)/t3-,6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVZLFABRHDXRR-ZIMNBKJVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H](C1=CN=C2C(=N1)C(=O)N=C(N2)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
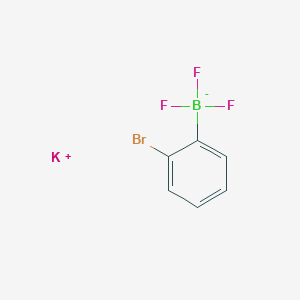
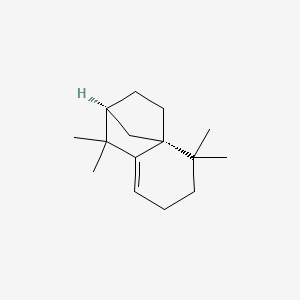
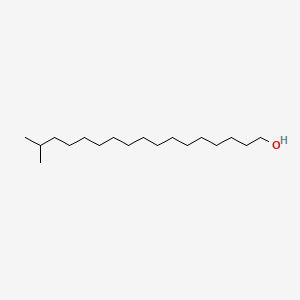

![sodium;2-[dodecanoyl(methyl)amino]acetate](/img/structure/B7802816.png)

